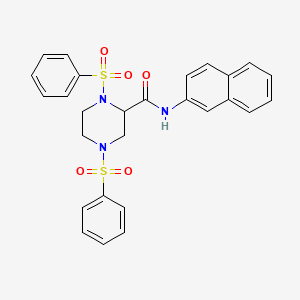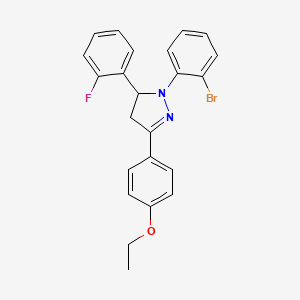![molecular formula C23H20ClNO5 B5177163 methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, also known as MCB-613, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzoate esters and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate exerts its effects by targeting the transcription factor PGC-1α and activating the AMPK pathway. PGC-1α is a key regulator of mitochondrial biogenesis and oxidative metabolism, and its inhibition has been shown to reduce tumor growth. methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate binds to the ligand-binding domain of PGC-1α and induces conformational changes that inhibit its transcriptional activity.
The activation of the AMPK pathway by methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate involves the phosphorylation of AMPK and its downstream targets, which leads to increased glucose uptake and fatty acid oxidation. This results in improved glucose homeostasis and reduced body weight.
Biochemical and Physiological Effects:
methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, improved glucose homeostasis, and reduced body weight. These effects are mediated by the inhibition of PGC-1α and activation of the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its specificity for PGC-1α, which reduces the potential for off-target effects.
One of the limitations of using methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in lab experiments is its relatively high cost compared to other compounds. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate. One direction is to further explore its potential therapeutic applications in cancer, diabetes, and obesity. Another direction is to investigate its mechanism of action in more detail, including its effects on other signaling pathways and transcription factors.
Additional future directions include the development of more efficient synthesis methods for methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, the optimization of its pharmacokinetic properties, and the evaluation of its safety and toxicity in preclinical models.
Conclusion:
In conclusion, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PGC-1α and activation of the AMPK pathway, which leads to various biochemical and physiological effects. While methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the study of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid with 2-amino-4-methoxybenzoic acid in the presence of thionyl chloride and methanol. The resulting product is then purified using column chromatography to obtain methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate in high purity.
Aplicaciones Científicas De Investigación
Methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. In cancer research, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to inhibit the growth of cancer cells by targeting the transcription factor PGC-1α. This transcription factor is known to play a critical role in the metabolic reprogramming of cancer cells, and inhibition of PGC-1α has been shown to reduce tumor growth in preclinical models.
In diabetes and obesity research, methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate has been found to improve glucose homeostasis and reduce body weight in animal models. The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose uptake.
Propiedades
IUPAC Name |
methyl 2-[[4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-28-21-13-16(9-12-20(21)30-14-15-7-10-17(24)11-8-15)22(26)25-19-6-4-3-5-18(19)23(27)29-2/h3-13H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXPSDDTZWSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![isopropyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5177168.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)


![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)